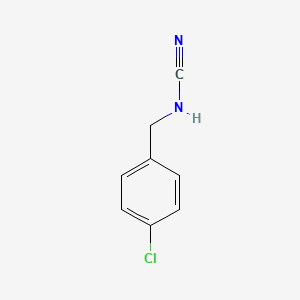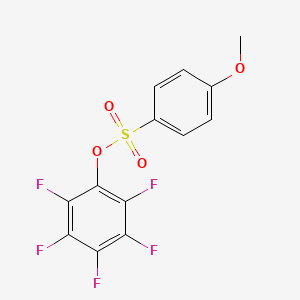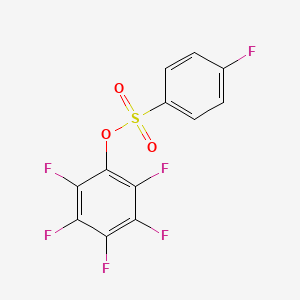
(4-Chlorophenyl)methylcyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chlorophenyl)methylcyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . This compound has recently gained attention due to its biological properties and promising applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)methylcyanamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.科学的研究の応用
Adsorbent for Toxic Compounds
Montmorillonite modified with surfactants has been studied as an efficient adsorbent for removing 4-chlorophenol (4-CP) from aqueous solutions. This approach enhances the sorption capacity, making it more efficient than unmodified montmorillonite in removing toxic chlorophenols from the environment (Nourmoradi et al., 2016).
Photoelectrochemical Sensors
A photoelectrochemical sensor based on the BiPO4/BiOCl heterojunction has been developed for detecting 4-CP. This sensor exhibits enhanced performance due to effective separation of photoinduced electron-hole pairs, making it a valuable tool for monitoring 4-CP in water (Yan et al., 2019).
UV and Organic Oxidant Degradation
The rate parameters for the degradation/mineralization of 4-CP using organic oxidants like peroxy acetic acid and methyl ethyl ketone peroxide, in combination with UV irradiation, have been evaluated. This method provides insights into efficient 4-CP degradation processes (Sharma et al., 2012).
Electrochemical Sensing
An electrochemical sensor for 4-CP was established using graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode. This sensor demonstrates superior catalytic activity and sensitivity, opening new possibilities for 4-CP detection in various environments (Shabani‐Nooshabadi et al., 2016).
Antimicrobial Properties
Synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment showed potential antimicrobial properties, providing a pathway for creating new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Biomarkers for Isocyanate Exposure
Research on the formation of DNA adducts from 4-chlorophenyl isocyanate (4CPI) contributes to the development of biomarkers for monitoring exposure to isocyanates, important in industrial manufacturing (Beyerbach et al., 2006).
特性
IUPAC Name |
(4-chlorophenyl)methylcyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKZRFLGAGOIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185900 |
Source


|
| Record name | (4-Chlorophenyl)methylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)methylcyanamide | |
CAS RN |
32111-91-4 |
Source


|
| Record name | (4-Chlorophenyl)methylcyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)methylcyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chlorophenyl)methylcyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)




![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)



